physicochemical properties of 3,4-Dichloro-2-fluorobenzodifluoride
physicochemical properties of 3,4-Dichloro-2-fluorobenzodifluoride
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichlorobenzotrifluoride
Disclaimer: The requested compound, "3,4-Dichloro-2-fluorobenzodifluoride," is not found in the available chemical literature. The data presented herein corresponds to 3,4-Dichlorobenzotrifluoride (CAS: 328-84-7), which is the likely intended compound based on common chemical nomenclature.
This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-Dichlorobenzotrifluoride, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols for property determination, and includes visualizations of relevant chemical processes.
Chemical Identity and Structure
3,4-Dichlorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7H3Cl2F3.[1][2][3][4] It is also known by other names such as 1,2-dichloro-4-(trifluoromethyl)benzene and 3,4-Dichloro-α,α,α-trifluorotoluene.[1][2][3][4][5]
| Identifier | Value |
| IUPAC Name | 1,2-Dichloro-4-(trifluoromethyl)benzene |
| CAS Number | 328-84-7[1][2][3][4] |
| Molecular Formula | C7H3Cl2F3[1][2][3][4] |
| Molecular Weight | 215.00 g/mol [1][2][6] |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)Cl[1][2][7] |
| InChI Key | XILPLWOGHPSJBK-UHFFFAOYSA-N[1][2][3][4] |
Physicochemical Properties
3,4-Dichlorobenzotrifluoride is a colorless liquid with an aromatic odor.[1] It is insoluble in water but miscible with common organic solvents like ethanol, ether, benzene, and toluene.[8][9]
Tabulated Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Liquid[1][2][7] | Sigma-Aldrich, PubChem |
| Appearance | Colorless, clear liquid[1][5] | PubChem, Cole-Parmer |
| Odor | Aromatic[1] | PubChem |
| Melting Point | -13 to -12 °C[1][2][7] | PubChem, Sigma-Aldrich |
| Boiling Point | 173-174 °C[1][2][7] | PubChem, Sigma-Aldrich |
| Density | 1.478 g/mL at 25 °C[1][2][7] | PubChem, Sigma-Aldrich |
| Vapor Pressure | 1.6 mmHg (at 20 °C)[2][7] | Sigma-Aldrich |
| Flash Point | 65 °C (closed cup)[1][2][7] | PubChem, Sigma-Aldrich |
| Refractive Index | 1.475 (at 20 °C, nD)[1][2][7] | PubChem, Sigma-Aldrich |
| Water Solubility | Insoluble[8][9] | Google Patents |
| Solubility | Soluble in petroleum ether and acetonitrile[1] | PubChem |
| LogP (Octanol/Water) | 4.012 (Calculated) | Cheméo |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 3,4-Dichlorobenzotrifluoride. Infrared (IR) spectroscopy data is available from various sources.
| Spectrum Type | Source |
| ATR-IR | Bio-Rad Laboratories, Inc. (Sample from Sigma-Aldrich)[1] |
| FTIR | Bio-Rad Laboratories, Inc. (Sample from Sigma-Aldrich)[1] |
| Vapor Phase IR | Sigma-Aldrich Co. LLC[1] |
| 1H NMR, 13C NMR, MS | Available on platforms like ChemicalBook for related compounds.[10] |
Experimental Protocols
While specific experimental reports for the determination of every property of 3,4-Dichlorobenzotrifluoride are not detailed in the search results, standardized methods such as those from the OECD Guidelines for the Testing of Chemicals are typically employed.
Melting Point Determination (OECD 102)
A standard method for determining the melting point is the capillary method.
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Apparatus: A melting point apparatus with a heated block and a thermometer or a digital temperature sensor.
-
Procedure:
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A small, dry sample of the substance is introduced into a thin-walled capillary tube, sealed at one end.
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The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a slow, controlled rate.
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The temperature at which the substance is observed to melt is recorded as the melting point.
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Boiling Point Determination (OECD 103)
The boiling point is determined using a dynamic method.
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Apparatus: A distillation flask, a condenser, a thermometer, and a heating source.
-
Procedure:
-
The liquid is placed in the distillation flask.
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The liquid is heated to its boiling point, and the vapor is allowed to condense on the thermometer.
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The temperature at which the liquid and vapor phases are in equilibrium under a given pressure is recorded as the boiling point.
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Density of Liquids (OECD 109)
Density can be measured using a hydrometer, a pycnometer, or an oscillating densitometer.
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Apparatus: A calibrated pycnometer and a constant temperature bath.
-
Procedure:
-
The weight of the empty, dry pycnometer is determined.
-
The pycnometer is filled with the sample liquid and placed in a constant temperature bath until thermal equilibrium is reached.
-
The weight of the filled pycnometer is determined.
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The density is calculated from the weight of the liquid and the known volume of the pycnometer.
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Synthesis and Manufacturing
3,4-Dichlorobenzotrifluoride is an important intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[8][9][11] Several synthetic routes have been established.
Synthesis from 3,4-Dichlorotoluene
One common method involves the chlorination and subsequent fluorination of 3,4-dichlorotoluene.[1][8] This process avoids the formation of the 2,4-dichloro isomer, leading to a higher yield of the desired product.[8]
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Step 1: Chlorination: 3,4-dichlorotoluene is reacted with chlorine gas at elevated temperatures (e.g., 120-125 °C) in the presence of a catalyst to produce 3,4-dichlorobenzotrichloride.[8]
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Step 2: Fluorination: The resulting 3,4-dichlorobenzotrichloride is then reacted with a fluorinating agent, such as anhydrous hydrogen fluoride, to yield 3,4-Dichlorobenzotrifluoride.[1]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of 3,4-Dichlorobenzotrifluoride.
Applications in Drug Development
The presence of a trifluoromethyl group and chlorine atoms imparts unique electronic and lipophilic properties to the molecule, making it a valuable building block in medicinal chemistry. Fluorine-containing compounds often exhibit enhanced metabolic stability, binding affinity, and bioavailability.[9][12] 3,4-Dichlorobenzotrifluoride serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[9][11]
Role as a Chemical Intermediate
The reactivity of the aromatic ring allows for further functionalization, such as nitration, to produce derivatives like 3,4-Dichloro-5-nitrobenzotrifluoride, which are also important precursors in organic synthesis.[10][13] These intermediates are crucial for constructing more complex molecular architectures found in modern pharmaceuticals.
Logical Relationship in API Synthesis
References
- 1. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichlorobenzotrifluoride 97 328-84-7 [sigmaaldrich.com]
- 3. 3,4-Dichlorobenzotrifluoride [webbook.nist.gov]
- 4. 3,4-Dichlorobenzotrifluoride [webbook.nist.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 3,4-Dichlorobenzotrifluoride (CAS 328-84-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3,4-二氯三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 9. CN102746108A - Preparation method of 3,4-Dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 10. 3,4-DICHLORO-5-NITROBENZOTRIFLUORIDE(657-02-3) 1H NMR [m.chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,4-Dichloro-2-Methyl-5-Nitrobenzotrifluoride Supplier China | Properties, Uses, Safety Data & Bulk Price [boulingchem.com]
